molecular formula C28H27N3O5 B2904295 2-(7-{[(4-ethylphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)-N-(4-methoxyphenyl)acetamide CAS No. 894558-18-0

2-(7-{[(4-ethylphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2904295
CAS No.: 894558-18-0
M. Wt: 485.54
InChI Key: CAPSPKFEOAHWGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(7-{[(4-ethylphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)-N-(4-methoxyphenyl)acetamide is a quinoline derivative featuring a [1,3]dioxolo ring system fused to the quinoline core. Key structural elements include:

  • A 6-oxo group contributing to polarity and hydrogen-bond acceptor capacity.
  • An N-(4-methoxyphenyl)acetamide side chain at position 5, offering electron-donating methoxy group effects and amide-based solubility.

This compound is of interest in medicinal chemistry due to structural similarities to cytotoxic and antimalarial agents .

Properties

IUPAC Name

2-[7-[(4-ethylanilino)methyl]-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O5/c1-3-18-4-6-21(7-5-18)29-15-20-12-19-13-25-26(36-17-35-25)14-24(19)31(28(20)33)16-27(32)30-22-8-10-23(34-2)11-9-22/h4-14,29H,3,15-17H2,1-2H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPSPKFEOAHWGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=C(C=C5)OC)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-{[(4-ethylphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-ethylphenylamine with a suitable aldehyde to form an imine intermediate. This intermediate is then subjected to cyclization and oxidation reactions to form the dioxoloquinoline core. The final step involves the acylation of the quinoline derivative with 4-methoxyphenylacetic acid under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(7-{[(4-ethylphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

2-(7-{[(4-ethylphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)-N-(4-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(7-{[(4-ethylphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The dioxoloquinoline core plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural Analogues

Compound Name / Core Structure Key Substituents Structural Differences Potential Impact Reference
N-(4-((2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)oxy)phenyl) acetamide Quinoxaline core with 2,3-dioxo groups; acetamide linked to phenoxy group Quinoxaline vs. quinoline core; absence of [1,3]dioxolo Reduced planarity; altered binding to enzymatic targets
N-(4-Oxo-1,4-dihydroquinolin-2-yl)hexadecanamide Long alkyl chain (C16) at position 2 Alkyl vs. arylacetamide substituent Increased lipophilicity; potential for membrane disruption
2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(2,4-dimethoxyphenyl)acetamide [1,4]dioxino ring; 2,4-dimethoxyphenyl acetamide Different dioxane ring position (1,4 vs. 1,3); additional methoxy group Enhanced electron donation; steric hindrance from benzoyl
N-(4-ethylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide [1,4]dioxino ring; phenylamino methyl at position 8 Positional isomerism of substituents (7 vs. 8) Altered spatial orientation for target interaction

Key Observations :

  • Quinoline/quinoxaline cores are prevalent in cytotoxic agents, but fused dioxolo/dioxino rings modulate solubility and target selectivity.
  • Substituents like 4-ethylphenyl or methoxyphenyl enhance lipophilicity and pharmacokinetic properties compared to alkyl chains .

Comparison with Analogues :

  • Quinoxaline derivatives () use nitro reduction and cyclization, whereas quinolines may require Friedländer synthesis.
  • Long-chain amides () employ straightforward acylation, but arylacetamide installation demands coupling reagents .

Physicochemical Properties

Property Target Compound N-(4-Oxo-quinolin-2-yl)hexadecanamide Quinoxaline Acetamide
Melting Point Not reported (estimated >250°C) >250°C ~200–220°C
LogP (Predicted) ~3.5 (moderate lipophilicity) ~6.8 (highly lipophilic) ~2.0 (polar)
Hydrogen Bond Acceptors 6 3 5

Key Insights :

  • The target compound balances lipophilicity (LogP ~3.5) and polarity, favoring oral bioavailability.
  • High melting points across analogues suggest strong crystal lattice forces from amide groups .

Hypothetical Advantages :

  • The [1,3]dioxolo ring may reduce metabolic degradation compared to [1,4]dioxino systems .
  • The 4-ethylphenyl group offers greater stability than phenylamino methyl substituents in acidic environments .

Biological Activity

2-(7-{[(4-ethylphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)-N-(4-methoxyphenyl)acetamide is a synthetic compound that belongs to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinoline core and subsequent functionalization. The structural features include a quinoline moiety fused with a dioxole ring and various substituents that enhance its biological activity.

Anticancer Properties

Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells.

Table 1: Anticancer Activity of Quinoline Derivatives

CompoundCell LineInhibition (%)
This compoundMCF-7TBD
Compound AA54977%
Compound BHeLa60%

Note: TBD indicates that specific data for the compound is yet to be determined.

The mechanism through which this compound exerts its anticancer effects may involve the induction of oxidative stress within cancer cells. Similar compounds have been shown to increase reactive oxygen species (ROS), leading to apoptosis. This is often monitored by assessing changes in cellular markers such as superoxide dismutase and catalase activities.

Case Studies

Recent studies have focused on the structure-activity relationship (SAR) of quinoline derivatives. For example:

  • Study on Compound 5a : This compound demonstrated potent anticancer activity across multiple cell lines with an inhibition rate exceeding 90% in some cases. The study highlighted its ability to intercalate DNA and inhibit topoisomerase II activity .
  • Evaluation of Related Compounds : A series of benzimidazole derivatives were synthesized and evaluated alongside quinoline derivatives for their cytotoxic effects. Some derivatives showed a significant increase in apoptosis markers when treated with these compounds .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis involves multi-step organic reactions, typically starting with the functionalization of the quinoline core. Key steps include:

  • Amide coupling : Introduce the acetamide group via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions .
  • Mannich reaction : For the [(4-ethylphenyl)amino]methyl moiety, use formaldehyde and 4-ethylaniline in a polar aprotic solvent (e.g., DMF) at 60–80°C .
  • Dioxolane formation : Employ ethylene glycol under acidic conditions to form the [1,3]dioxolo ring . Critical parameters : Monitor reaction progress via TLC/HPLC, and purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. How is structural characterization performed, and what spectral data are critical?

Structural confirmation relies on:

  • NMR spectroscopy : Key signals include the quinoline C6-oxo proton (δ ~12.5 ppm, broad singlet) and the methoxyphenyl -OCH₃ group (δ ~3.8 ppm) .
  • Mass spectrometry : High-resolution ESI-MS should confirm the molecular ion [M+H]⁺ with <2 ppm error .
  • X-ray crystallography : Resolve stereochemical ambiguities in the dioxoloquinoline backbone .

Q. What preliminary biological screening assays are recommended?

Prioritize:

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ kits .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility/logP : Employ shake-flask method or HPLC-based solubility analysis to guide formulation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies (e.g., varying IC₅₀ values) may arise from differences in:

  • Assay conditions : Standardize buffer pH, temperature, and cell passage number .
  • Compound purity : Use orthogonal purification (e.g., prep-HPLC followed by recrystallization) and validate with ≥95% purity via LC-MS .
  • Target selectivity : Perform kinome-wide profiling (e.g., using PamStation®) to identify off-target effects .

Q. What computational strategies predict binding modes and SAR?

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 1M17 for EGFR) to model interactions with the quinoline and acetamide groups .
  • QSAR modeling : Apply Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO/LUMO) with activity .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in GROMACS .

Q. How can metabolic stability and toxicity be evaluated preclinically?

  • Microsomal stability : Incubate with rat/human liver microsomes, quantify parent compound via LC-MS/MS .
  • hERG inhibition : Use patch-clamp assays to assess cardiac toxicity risks .
  • In vivo PK/PD : Administer to rodent models and measure plasma half-life, AUC, and tissue distribution .

Q. What strategies address low solubility in pharmacological studies?

  • Cocrystal engineering : Screen with coformers (e.g., succinic acid) to enhance aqueous solubility .
  • Nanoformulation : Prepare PLGA nanoparticles via emulsion-solvent evaporation, characterize size (DLS) and encapsulation efficiency .
  • Prodrug design : Introduce phosphate esters at the acetamide group for pH-dependent release .

Methodological Notes

  • Contradictory synthesis yields : reports 45–50% yield for the Mannich step, while cites 60–65% under microwave assistance. Replicate both protocols with controlled humidity .
  • Biological activity conflicts : notes anti-inflammatory activity, whereas emphasizes anticancer effects. Conduct transcriptomics (RNA-seq) to identify pathway-specific responses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.